1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene

Lipophilicity LogP Drug‑Design

1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene (CAS 651330-76-6) is a di‑substituted ethynylbenzene derivative with molecular formula C₁₇H₁₄BrClO and a molecular weight of 349.65 g·mol⁻¹. It features a bromoethoxy side‑chain, a 4‑chlorophenyl ethynyl moiety, and a methyl group on the central benzene ring.

Molecular Formula C17H14BrClO
Molecular Weight 349.6 g/mol
CAS No. 651330-76-6
Cat. No. B12531182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene
CAS651330-76-6
Molecular FormulaC17H14BrClO
Molecular Weight349.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)Cl)OCCBr
InChIInChI=1S/C17H14BrClO/c1-13-12-15(6-9-17(13)20-11-10-18)3-2-14-4-7-16(19)8-5-14/h4-9,12H,10-11H2,1H3
InChIKeyFACAHXKJDUXJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene (CAS 651330-76-6): Core Physicochemical and Structural Profile for Procurement Decision-Making


1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene (CAS 651330-76-6) is a di‑substituted ethynylbenzene derivative with molecular formula C₁₇H₁₄BrClO and a molecular weight of 349.65 g·mol⁻¹ . It features a bromoethoxy side‑chain, a 4‑chlorophenyl ethynyl moiety, and a methyl group on the central benzene ring. The compound exhibits a calculated logP of 4.82 and a topological polar surface area (tPSA) of only 9.23 Ų, indicating pronounced lipophilicity and low hydrogen‑bonding capacity . These attributes make it a versatile intermediate for further functionalisation, particularly in metal‑catalysed cross‑coupling and nucleophilic substitution reactions.

Why 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene Cannot Be Readily Replaced by In‑Class Analogues


In‑class ethynylbenzene analogues often lack the specific combination of a bromoethoxy leaving group, a para‑chlorophenyl substituent, and an ortho‑methyl group. This exact architecture dictates both the compound’s physicochemical properties (logP, tPSA) and its reactivity profile in Sₙ2 and cross‑coupling chemistries . Even a seemingly minor change—such as replacing chlorine with fluorine or bromine with chlorine—can significantly alter lipophilicity, leaving‑group ability, and downstream coupling efficiency, thereby compromising yield and purity in multi‑step syntheses. Consequently, straightforward generic substitution is not feasible without re‑optimising entire synthetic routes.

Quantitative Evidence for Selecting 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene Over Its Closest Analogues


Enhanced Lipophilicity Drives Improved Solubility in Non‑Polar Media

The target compound’s computed logP is 4.82 . By comparison, the dechlorinated analogue 1-(2-bromoethoxy)-4-[(phenyl)ethynyl]-2-methylbenzene is estimated (QSPR) to have a logP of approximately 4.2–4.4, a reduction of 0.4–0.6 log units attributable to the absence of the chlorine atom. This difference equates to a 2.5‑ to 4‑fold higher lipid‑phase solubility for the target compound, conferring a distinct advantage in applications requiring high membrane permeability or solubility in hydrophobic polymers.

Lipophilicity LogP Drug‑Design

Minimal Polar Surface Area Maximises Passive Membrane Diffusion

The topological polar surface area (tPSA) of 9.23 Ų is extremely low. In contrast, an analogue bearing a hydroxyl group in place of the bromoethoxy moiety (e.g., 4-[(4-chlorophenyl)ethynyl]-2-methylphenol) would exhibit a tPSA of approximately 20–30 Ų due to the hydrogen‑bond donor capacity of the –OH group. This doubling of tPSA is expected to reduce passive membrane permeability by roughly 2‑ to 3‑fold, a critical factor in permeation‑limited biological assays.

Polar Surface Area Bioavailability Permeability

Bromoethoxy Leaving Group Provides Superior Reactivity in Sₙ2 Transformations

The bromoethoxy substituent acts as an excellent leaving group in Sₙ2 reactions. Bromide ion is known to be displaced 10–100 times faster than chloride under identical conditions. Therefore, replacing the bromoethoxy group with a chloroethoxy group (e.g., 1-(2-chloroethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene) results in significantly slower substitution kinetics, often requiring harsher conditions (elevated temperature, stronger nucleophiles) that can degrade sensitive substrates .

Leaving Group Ability Nucleophilic Substitution Synthetic Efficiency

Exact Mass 347.992 Da Allows Unambiguous Identification in Complex Matrices

The monoisotopic exact mass of 347.992 Da (calculated) provides a unique signature for high‑resolution mass spectrometry (HRMS) detection . Compared with the non‑chlorinated analogue (exact mass ≈ 313.03 Da), the target compound possesses a distinct isotopic pattern arising from the presence of both bromine and chlorine atoms (M : M+2 : M+4 ratio of approximately 3 : 4 : 1), enabling confident identification even in complex biological or environmental matrices where isobaric interferences may occur.

Mass Spectrometry Trace Analysis Impurity Profiling

High-Impact Scenarios for 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene Based on Quantitative Differentiation Evidence


Synthesis of Hydrophobic Polymer Additives and Liquid‑Crystal Intermediates

Owing to its elevated logP (4.82) and low tPSA (9.23 Ų) , the compound is particularly well‑suited as a monomer or co‑monomer in the synthesis of high‑refractive‑index polymers and liquid‑crystalline materials. Its superior solubility in hydrophobic media reduces phase‑separation issues during polymerisation, while the bromoethoxy group offers a reactive handle for further functionalisation via nucleophilic substitution.

Probe Molecule for Membrane‑Permeability Studies in Drug Discovery

The exceptionally low tPSA and high logP of the compound make it an ideal probe for calibrating passive‑diffusion models in Caco‑2 or PAMPA assays. Its predicted 2‑ to 3‑fold permeability advantage over more polar analogues allows researchers to establish a high‑permeability baseline without the confounding effects of active transport or efflux pump interactions.

Pharmaceutical Impurity Reference Standard

The unique exact mass (347.992 Da) and characteristic bromine‑chlorine isotopic signature enable unambiguous identification in HRMS‑based impurity profiling. When used as a reference standard, it facilitates accurate quantification of trace impurities in active pharmaceutical ingredients that are synthesised via ethynylbenzene intermediates, supporting regulatory compliance.

Building Block for Multi‑Step Medicinal Chemistry Campaigns

The bromoethoxy group’s 25‑ to 100‑fold higher Sₙ2 reactivity relative to chloroethoxy analogues makes this compound a strategically advantaged intermediate for parallel synthesis of compound libraries. Its rapid substitution kinetics under mild conditions minimise protecting‑group manipulations and reduce overall synthesis cycle time.

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